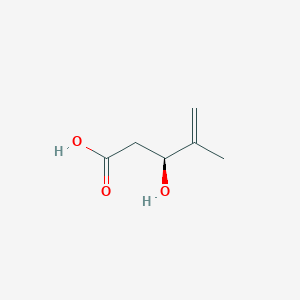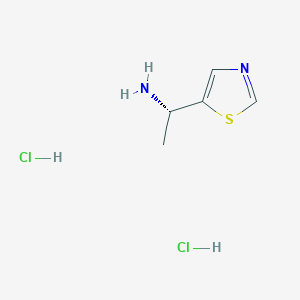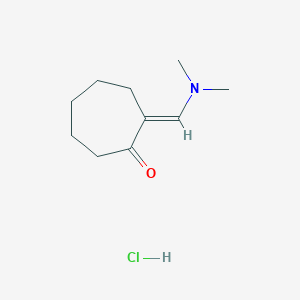
(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride
Overview
Description
(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride, also known as DMAC-HCl, is a cyclic compound composed of two nitrogen atoms and two carbon atoms, and is commonly used in scientific research and laboratory experiments. DMAC-HCl is a versatile compound that can be used for many different purposes, including synthesis, biochemical and physiological research, and more. In
Scientific Research Applications
Aromatization of Hydrocarbons
A study discussed the aromatization of hydrocarbons, such as cycloheptane, over platinum-alumina catalysts, highlighting the complex processes involved in transforming hydrocarbons through dehydrocyclization and other reactions. This research might be relevant to the broader chemical transformations that compounds like "(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride" could undergo or catalyze in synthetic applications (Pines & Nogueira, 1981).
Flame Retardancy and Dielectric Properties
Another study reviewed the synthesis, structural, flame retardancy, and dielectric properties of cyclotriphosphazene compounds, demonstrating the wide range of applications that specific chemical structures can offer, including in materials science for enhancing the safety and functional properties of materials (Usri, Jamain, & Makmud, 2021).
Plant Betalains: Chemistry and Biochemistry
Investigating the chemistry and biochemistry of plant betalains, which like the compound , involve complex organic molecules. This research could be analogous in understanding how organic compounds are synthesized and their potential applications in food science and nutrition (Khan & Giridhar, 2015).
Xenobiotics Metabolism
A review focused on the metabolism, genotoxicity, and carcinogenicity of various xenobiotics using genetically modified animal models, which might parallel the study of "(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride" in understanding its metabolic pathways and potential toxicological impact (Ghanayem & Hoffler, 2007).
Electrochemical Surface Finishing
Research on electrochemical surface finishing and energy storage technology using room-temperature haloaluminate ionic liquids and mixtures points towards the potential application of various chemical compounds in electrochemistry and materials science. It underscores the importance of understanding the chemical properties and reactions of compounds for their application in innovative technologies (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cycloheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-11(2)8-9-6-4-3-5-7-10(9)12;/h8H,3-7H2,1-2H3;1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHDAWMCFCDIN-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



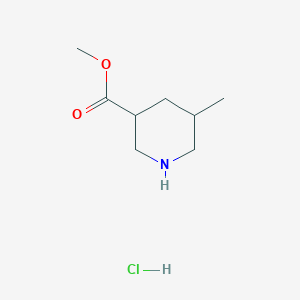


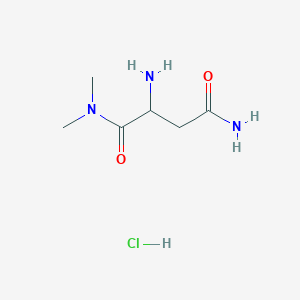

![2,4-Dibromothiazolo[5,4-c]pyridine](/img/structure/B1406763.png)
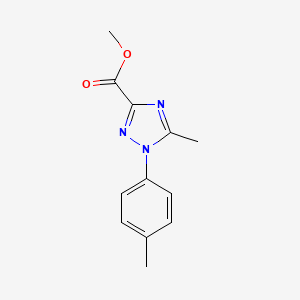

![4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B1406769.png)


